ethyl 2-hydroxy-2-(2-methylphenyl)acetate
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Overview
Description
Ethyl 2-hydroxy-2-(2-methylphenyl)acetate is an organic compound with the molecular formula C11H14O3. It is an ester derived from the reaction of ethyl alcohol and 2-hydroxy-2-(2-methylphenyl)acetic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Esterification Reaction: : The most common method for preparing ethyl 2-hydroxy-2-(2-methylphenyl)acetate is through the esterification of 2-hydroxy-2-(2-methylphenyl)acetic acid with ethanol. This reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
C9H10O3+C2H5OH→C11H14O3+H2O
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Industrial Production Methods: : On an industrial scale, the esterification process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of solid acid catalysts can facilitate the separation of the product from the catalyst, making the process more efficient.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Ethyl 2-hydroxy-2-(2-methylphenyl)acetate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
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Reduction: : Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
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Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted esters and ethers
Scientific Research Applications
Ethyl 2-hydroxy-2-(2-methylphenyl)acetate has a wide range of applications in scientific research:
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Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.
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Biology: : In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters. It serves as a model substrate for esterases and lipases.
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Medicine: : this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs with anti-inflammatory or analgesic effects.
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Industry: : In the industrial sector, this compound is used in the production of fragrances and flavoring agents due to its pleasant aroma. It is also employed in the manufacture of polymers and resins.
Mechanism of Action
The mechanism by which ethyl 2-hydroxy-2-(2-methylphenyl)acetate exerts its effects depends on its interaction with specific molecular targets. In enzymatic reactions, it acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond, releasing the corresponding alcohol and acid. The pathways involved include:
Hydrolysis: Catalyzed by esterases, leading to the formation of 2-hydroxy-2-(2-methylphenyl)acetic acid and ethanol.
Oxidation: Involves the conversion of the hydroxyl group to a carbonyl group, forming ketones or carboxylic acids.
Comparison with Similar Compounds
Ethyl 2-hydroxy-2-(2-methylphenyl)acetate can be compared with other similar compounds such as:
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Ethyl 2-hydroxy-2-(4-methylphenyl)acetate: : This compound has a similar structure but with the methyl group in the para position. It exhibits different reactivity and physical properties due to the positional isomerism.
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Mthis compound: : The methyl ester variant of the compound, which has different solubility and reactivity profiles compared to the ethyl ester.
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Ethyl 2-hydroxy-2-phenylacetate: : Lacks the methyl group, leading to differences in steric hindrance and electronic effects, which can influence its reactivity and applications.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties make it a valuable intermediate in organic synthesis, and its potential therapeutic applications continue to be explored in medical research. Understanding its preparation methods, chemical reactions, and mechanisms of action can provide insights into its diverse applications and pave the way for future innovations.
Properties
CAS No. |
62281-72-5 |
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Molecular Formula |
C11H14O3 |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
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